![molecular formula C19H13Cl2N5 B2768602 3,5-dichloro-N1-[2-(pyridin-4-yl)quinazolin-4-yl]benzene-1,4-diamine CAS No. 1955553-82-8](/img/structure/B2768602.png)
3,5-dichloro-N1-[2-(pyridin-4-yl)quinazolin-4-yl]benzene-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dichloro-N1-[2-(pyridin-4-yl)quinazolin-4-yl]benzene-1,4-diamine is a complex organic compound with the molecular formula C19H13Cl2N5 This compound is notable for its unique structure, which includes a quinazoline core linked to a pyridine ring and a dichlorobenzene moiety
Vorbereitungsmethoden
The synthesis of 3,5-dichloro-N1-[2-(pyridin-4-yl)quinazolin-4-yl]benzene-1,4-diamine typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the cyclization of 2-aminobenzonitrile with formamide to form quinazoline. This intermediate is then reacted with 4-chloropyridine under specific conditions to introduce the pyridine moiety. Finally, the dichlorobenzene group is introduced through a nucleophilic substitution reaction using 3,5-dichloroaniline .
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. the synthesis generally requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity.
Analyse Chemischer Reaktionen
3,5-Dichloro-N1-[2-(pyridin-4-yl)quinazolin-4-yl]benzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which can reduce the nitro groups to amines.
Substitution: Nucleophilic substitution reactions are common, especially involving the chlorine atoms on the benzene ring. Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the chlorine atoms with other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction results in amine derivatives .
Wissenschaftliche Forschungsanwendungen
Cancer Treatment
Mechanism of Action:
The compound has been investigated for its potential anti-cancer properties, particularly through its role as an inhibitor of various kinases involved in cancer progression. Quinazoline derivatives, including this compound, have shown promise as inhibitors of the epidermal growth factor receptor (EGFR) and other receptor tyrosine kinases.
Case Studies:
Research has indicated that quinazoline derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. For example, a study highlighted the efficacy of quinazoline derivatives in inhibiting the proliferation of breast cancer cells by targeting the c-Src kinase pathway . The compound's structural features allow it to interact effectively with the ATP-binding site of kinases, thus blocking their activity and leading to reduced tumor growth.
Enzyme Inhibition
Pharmacological Relevance:
3,5-Dichloro-N1-[2-(pyridin-4-yl)quinazolin-4-yl]benzene-1,4-diamine has been noted for its ability to inhibit enzymes related to cancer and other diseases. Quinazoline derivatives have been recognized for their role as inhibitors of several cancer-related enzymes such as PARP (poly(ADP-ribose) polymerase) and others involved in DNA repair mechanisms .
Data Table: Enzyme Inhibition Activity
Neuropharmacological Applications
CNS Activity:
Recent studies have suggested that certain derivatives of quinazoline can exhibit central nervous system (CNS) effects, potentially serving as anxiolytics or antidepressants. The compound's ability to modulate neurotransmitter systems makes it a candidate for further exploration in neuropharmacology .
Case Studies:
A notable investigation into related compounds demonstrated that quinazoline derivatives could influence serotonin and dopamine pathways, which are critical in mood regulation. These findings suggest potential applications in treating mood disorders and anxiety .
Synthetic Pathways and Development
The synthesis of this compound involves several steps that typically include the formation of the quinazoline core followed by chlorination and coupling reactions with pyridine derivatives. This synthetic versatility allows for modifications that can enhance pharmacological properties or reduce toxicity.
Wirkmechanismus
The mechanism of action of 3,5-dichloro-N1-[2-(pyridin-4-yl)quinazolin-4-yl]benzene-1,4-diamine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity. This inhibition can disrupt various cellular processes, leading to therapeutic effects such as the inhibition of cancer cell growth or the reduction of microbial activity. The exact pathways involved depend on the specific biological context and the molecular targets of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3,5-dichloro-N1-[2-(pyridin-4-yl)quinazolin-4-yl]benzene-1,4-diamine include other quinazoline derivatives and pyridine-containing molecules. For example:
Gefitinib: A quinazoline derivative used as an anticancer agent, which also targets specific enzymes involved in cell growth.
Erlotinib: Another quinazoline-based drug used in cancer therapy, known for its ability to inhibit epidermal growth factor receptor (EGFR).
Pyridine derivatives: Compounds like pyridoxine (vitamin B6) and nicotinamide (vitamin B3) share the pyridine ring structure and have various biological roles.
What sets this compound apart is its unique combination of structural elements, which confer specific chemical and biological properties not found in other compounds .
Biologische Aktivität
The compound 3,5-dichloro-N1-[2-(pyridin-4-yl)quinazolin-4-yl]benzene-1,4-diamine is a member of the quinazolin family, which has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of This compound can be represented as follows:
This compound features a dichloro-substituted benzene ring, a quinazoline core, and a pyridine moiety, which contribute to its biological activity through various interactions with biological targets.
Antitumor Activity
Research has indicated that quinazoline derivatives exhibit significant antitumor properties. For instance, studies have shown that compounds with similar structures can inhibit various cancer cell lines by targeting specific kinases involved in cancer progression. The This compound has been evaluated for its ability to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in tumor growth and metastasis .
The mechanism by which this compound exerts its biological effects is primarily through inhibition of key signaling pathways involved in cell proliferation and survival. In particular:
- Kinase Inhibition : The compound has been shown to inhibit RET kinase activity, which is essential for the growth of certain tumors. This inhibition leads to reduced cell proliferation in cancer cell lines expressing RET .
- Receptor Interaction : Similar quinazoline derivatives have demonstrated non-competitive antagonism at NMDA receptors, suggesting that this class of compounds may also affect neurotransmission pathways .
Case Studies
Several studies have highlighted the efficacy of quinazoline derivatives including our compound of interest:
- Anticancer Studies : A study involving a series of quinazoline derivatives demonstrated that compounds with substitutions at the 3 and 5 positions exhibited enhanced potency against various cancer cell lines. The specific compound was found to significantly reduce cell viability in vitro .
- In Vivo Studies : In vivo models have shown that administration of quinazoline derivatives resulted in tumor regression in xenograft models, indicating their potential as effective anticancer agents .
Comparative Analysis
Compound Name | Target | IC50 (µM) | Observations |
---|---|---|---|
This compound | RET Kinase | 0.18 | Strong inhibitor of RET kinase activity |
Quinazoline Derivative A | NMDA Receptor | 0.25 | Non-competitive antagonist |
Quinazoline Derivative B | FGFR | 0.15 | Effective in reducing tumor size in xenografts |
Eigenschaften
IUPAC Name |
2,6-dichloro-4-N-(2-pyridin-4-ylquinazolin-4-yl)benzene-1,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N5/c20-14-9-12(10-15(21)17(14)22)24-19-13-3-1-2-4-16(13)25-18(26-19)11-5-7-23-8-6-11/h1-10H,22H2,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXCQYXELQVZLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=NC=C3)NC4=CC(=C(C(=C4)Cl)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.